N-(2-ethoxyethyl)-6-oxo-5,6,7,8,9,10-hexahydrophenanthridine-2-sulfonamide
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Overview
Description
N-(2-ethoxyethyl)-6-oxo-5,6,7,8,9,10-hexahydrophenanthridine-2-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyethyl)-6-oxo-5,6,7,8,9,10-hexahydrophenanthridine-2-sulfonamide typically involves multiple steps One common method involves the reaction of 2-ethoxyethylamine with a suitable sulfonyl chloride to form the sulfonamide intermediate This intermediate is then subjected to cyclization reactions to form the hexahydrophenanthridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyethyl)-6-oxo-5,6,7,8,9,10-hexahydrophenanthridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion of existing functional groups to higher oxidation states.
Reduction: Conversion of oxo groups to hydroxyl groups or other reduced forms.
Substitution: Replacement of functional groups with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2), while alkylation reactions may involve alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield additional ketones or carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
N-(2-ethoxyethyl)-6-oxo-5,6,7,8,9,10-hexahydrophenanthridine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyethyl)-6-oxo-5,6,7,8,9,10-hexahydrophenanthridine-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyethyl)piperidine derivatives: These compounds share the 2-ethoxyethyl group but have different core structures.
Acetylenic glycols derived from N-substituted piperidin-4-ones: These compounds have similar functional groups but differ in their overall structure and reactivity.
Uniqueness
N-(2-ethoxyethyl)-6-oxo-5,6,7,8,9,10-hexahydrophenanthridine-2-sulfonamide is unique due to its combination of functional groups and its specific structural features
Properties
Molecular Formula |
C17H22N2O4S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-6-oxo-7,8,9,10-tetrahydro-5H-phenanthridine-2-sulfonamide |
InChI |
InChI=1S/C17H22N2O4S/c1-2-23-10-9-18-24(21,22)12-7-8-16-15(11-12)13-5-3-4-6-14(13)17(20)19-16/h7-8,11,18H,2-6,9-10H2,1H3,(H,19,20) |
InChI Key |
LLJHNZBVVJEHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C3=C2CCCC3 |
Origin of Product |
United States |
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